molecular formula C7H3Br2FO B1284285 3,6-Dibromo-2-fluorobenzaldehyde CAS No. 870703-68-7

3,6-Dibromo-2-fluorobenzaldehyde

Cat. No. B1284285
M. Wt: 281.9 g/mol
InChI Key: IWLKVQWSDXDHAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-Amino-3,5-dibromobenzaldehyde, involves a multi-step process. The initial step includes the bromination of methyl-o-amino benzoate to produce methyl 2-amino-3,5-dibromobenzoate. Subsequent steps involve the conversion to 2-amino-3,5-dibromobenzoylhydrazide using hydrazine hydrate, followed by oxidation with K3Fe(CN)6 to yield the final product. The optimization of reaction conditions, particularly the mole ratio of reactants and the amount of ammonia water, is crucial for achieving a high yield, which was reported to reach up to 81% .

Molecular Structure Analysis

While the molecular structure of 3,6-Dibromo-2-fluorobenzaldehyde is not explicitly analyzed in the provided papers, the structure of dibenzo[b,h][1,6]naphthyridines synthesized from 2-acetylaminobenzaldehyde is discussed. These compounds are created through sequential condensation reactions under basic conditions. The presence of bromine atoms in the related compounds suggests that 3,6-Dibromo-2-fluorobenzaldehyde would also have a significant impact on the electronic properties of the molecule, potentially affecting its reactivity and interaction with other molecules .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 3,6-Dibromo-2-fluorobenzaldehyde. However, the synthesis of dibenzo[b,h][1,6]naphthyridines indicates that brominated benzaldehydes can undergo condensation reactions to form more complex heterocyclic compounds. These reactions are likely to be influenced by the substituents on the benzaldehyde ring, which in the case of 3,6-Dibromo-2-fluorobenzaldehyde, includes bromine and fluorine atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,6-Dibromo-2-fluorobenzaldehyde are not detailed in the provided papers. However, the synthesis paper of 2-Amino-3,5-dibromobenzaldehyde provides some context for the potential properties of brominated benzaldehydes. The presence of halogen atoms is known to influence the density, boiling point, and reactivity of such compounds. The specific electronic effects of fluorine, being highly electronegative, would likely make 3,6-Dibromo-2-fluorobenzaldehyde more reactive in certain chemical reactions compared to its non-fluorinated counterparts .

Scientific Research Applications

Molecular Spectroscopy

Research on the spectroscopic properties of fluorobenzaldehydes has been extensive. For instance, the Fourier Transform Microwave Spectroscopic study on 2-Fluorobenzaldehyde and 3-Fluorobenzaldehyde revealed detailed insights into their rotational spectra and molecular structure, which are essential for understanding chemical behavior at the molecular level (Sun, Lozada & van Wijngaarden, 2018).

Synthesis Applications

Biological Properties

Research on fluorobenzaldehyde derivatives also includes studying their biological properties. For example, a study on the synthesis and properties of fluoronorepinephrines used fluorobenzaldehydes to explore the compound's interaction with adrenergic receptors (Kirk et al., 1979).

Antioxidant Activity

A study investigated the antioxidant activity of thiazolidin-4-one derivatives prepared using 4-Fluorobenzaldehyde. This research highlights the potential therapeutic applications of compounds synthesized from fluorobenzaldehyde derivatives (El Nezhawy et al., 2009).

Improved Synthesis Methods

Another study focused on the synthesis of fluorobenzaldehydes using an efficient reagent system, showing advancements in the preparation of these compounds, which is essential for their application in various fields (Yoshida & Kimura, 1988).

Rotational Isomerism

Exploring the isomerism in monofluorobenzaldehydes, a study examined the microwave spectra and molecular structures of various fluorobenzaldehyde derivatives, contributing to our understanding of their chemical behavior (Alonso & Villamañán, 1989).

properties

IUPAC Name

3,6-dibromo-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLKVQWSDXDHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584659
Record name 3,6-Dibromo-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-2-fluorobenzaldehyde

CAS RN

870703-68-7
Record name 3,6-Dibromo-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 870703-68-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Yamamoto, H Katsuta, K Toyota, T Iwamoto… - Bulletin of the Chemical …, 2012 - journal.csj.jp
Benzo[b]thiophene, 4,7-dibromobenzo[b]thiophene, thieno[3,2-b]thiophene, and 3-bromothieno[3,2-b]thiophene were prepared by AuCl-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)…
Number of citations: 16 www.journal.csj.jp
JI Day, KN Allen-Moyer, KP Cole - The Journal of Organic …, 2023 - ACS Publications
Within the scope of developing a new route to an active pharmaceutical ingredient intermediate, we had need of a fluorinated indazole. Although an established route was in place, it …
Number of citations: 1 pubs.acs.org

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